molecular formula C39H68O5 B1256494 [(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (Z)-octadec-9-enoate

[(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (Z)-octadec-9-enoate

Cat. No.: B1256494
M. Wt: 617 g/mol
InChI Key: MMKHFCYHSNLQRO-MICHFLGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (Z)-octadec-9-enoate is a diacylglycerol, a type of glycerolipid that consists of a glycerol backbone bonded to two fatty acid chains. The specific fatty acids in this compound are oleic acid (18:1(9Z)) and gamma-linolenic acid (18:3(6Z,9Z,12Z)). Diacylglycerols play crucial roles in cellular signaling and metabolism, and they are intermediates in the biosynthesis of triglycerides and phospholipids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (Z)-octadec-9-enoate typically involves the esterification of glycerol with the respective fatty acids. This can be achieved through chemical or enzymatic methods. In chemical synthesis, glycerol is reacted with oleic acid and gamma-linolenic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of diacylglycerols often employs enzymatic methods due to their specificity and mild reaction conditions. Lipases are commonly used to catalyze the esterification of glycerol with fatty acids. This method is preferred for producing high-purity diacylglycerols for use in food and pharmaceutical industries .

Chemical Reactions Analysis

Types of Reactions

[(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (Z)-octadec-9-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as typical reagents.

    Transesterification: Catalysts such as sodium methoxide or lipases are used

Major Products

Scientific Research Applications

[(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (Z)-octadec-9-enoate has several applications in scientific research:

Mechanism of Action

[(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (Z)-octadec-9-enoate exerts its effects primarily through the activation of protein kinase C (PKC). The diacylglycerol binds to the regulatory domain of PKC, leading to its activation. This activation triggers a cascade of downstream signaling events that regulate various cellular processes, including cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    DG(184(6Z,9Z,12Z,15Z)/201(11Z)/00): Another diacylglycerol with different fatty acid chains.

    DG(183(9Z,12Z,15Z)/180/00): Contains alpha-linolenic acid and stearic acid.

    DG(181(9Z)/184(6Z,9Z,12Z,15Z)/00): Contains oleic acid and stearidonic acid

Uniqueness

[(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (Z)-octadec-9-enoate is unique due to its specific combination of oleic acid and gamma-linolenic acid. This combination imparts distinct biochemical properties, such as its ability to modulate inflammatory responses and its role in lipid signaling pathways .

Properties

Molecular Formula

C39H68O5

Molecular Weight

617 g/mol

IUPAC Name

[(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,24,26,37,40H,3-11,13,15-16,21-23,25,27-36H2,1-2H3/b14-12-,19-17-,20-18-,26-24-/t37-/m0/s1

InChI Key

MMKHFCYHSNLQRO-MICHFLGGSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCC=CCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (Z)-octadec-9-enoate
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[(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (Z)-octadec-9-enoate
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[(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (Z)-octadec-9-enoate
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[(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (Z)-octadec-9-enoate
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[(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (Z)-octadec-9-enoate
Reactant of Route 6
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[(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (Z)-octadec-9-enoate

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